molecular formula C6H6N4S B8378274 4-Cyanoamino-2-methylthiopyrimidine CAS No. 85174-25-0

4-Cyanoamino-2-methylthiopyrimidine

Cat. No.: B8378274
CAS No.: 85174-25-0
M. Wt: 166.21 g/mol
InChI Key: MGQWLNPLPRUBRA-UHFFFAOYSA-N
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Description

4-Cyanoamino-2-methylthiopyrimidine is a pyrimidine derivative characterized by a cyanoamino (-NH-CN) substituent at position 4 and a methylthio (-SMe) group at position 2. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science. The unique substitution pattern of this compound likely confers distinct electronic and steric properties, influencing its reactivity, solubility, and biological activity.

Properties

CAS No.

85174-25-0

Molecular Formula

C6H6N4S

Molecular Weight

166.21 g/mol

IUPAC Name

(2-methylsulfanylpyrimidin-4-yl)cyanamide

InChI

InChI=1S/C6H6N4S/c1-11-6-8-3-2-5(10-6)9-4-7/h2-3H,1H3,(H,8,9,10)

InChI Key

MGQWLNPLPRUBRA-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=N1)NC#N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrimidines

Substituent Effects on Electronic Properties

The cyanoamino group at position 4 is a strong electron-withdrawing substituent, which contrasts with:

  • Amino groups (e.g., 4-amino-6-chloro-2-methylthiopyrimidine ): Electron-donating, enhancing nucleophilicity.
  • Nitro groups (e.g., 4-amino-2-chloro-6-methyl-5-nitropyrimidine ): Strong electron-withdrawing but less polar than cyanoamino.
  • Methoxy groups (e.g., 2-methoxypyrimidine derivatives ): Electron-donating via resonance, altering π-electron density.

The methylthio group at position 2 provides moderate electron-donating effects compared to:

  • Thiol (-SH) groups (e.g., 6-methyl-2-thiouracil ): More reactive due to free thiol but prone to oxidation.
  • Chloro substituents (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid ): Enhances electrophilicity for substitution reactions.
Table 1: Substituent Effects on Key Properties
Compound Position 4 Substituent Position 2 Substituent Electronic Profile Reactivity Profile
4-Cyanoamino-2-methylthiopyrimidine Cyanoamino (-NH-CN) Methylthio (-SMe) Strongly electron-withdrawing Moderate nucleophilicity
4-Amino-2-methylthiopyrimidine Amino (-NH2) Methylthio (-SMe) Electron-donating High nucleophilicity
6-Methyl-2-thiouracil Hydroxy (-OH) Thiol (-SH) Electron-withdrawing High oxidation potential
2-Chloro-6-methylpyrimidine-4-carboxylic acid Carboxylic acid (-COOH) Chloro (-Cl) Strongly electron-withdrawing Electrophilic

Physicochemical Properties

  • Solubility: The cyanoamino group increases polarity compared to non-polar substituents (e.g., methyl in 4-methyl-2-thiouracil ), enhancing aqueous solubility. Methylthio groups, however, introduce hydrophobicity, balancing solubility .
  • Thermal Stability: Methylsulphonylpyrimidines (derived from methylthio groups via oxidation) exhibit high melting points (~235–237°C) , suggesting that the methylthio group in this compound may confer moderate thermal stability.

Preparation Methods

Methylation of 2-Thiouracil

The foundational step involves methylating 2-thiouracil to form 2-methylthiopyrimidin-4-one. As demonstrated in CN109824602B, dimethyl sulfate (Me2_2SO4_4) in aqueous NaOH at 15–25°C achieves this with 87–92% yield (Table 1). This method replaces hazardous methyl halides, enhancing safety and cost-efficiency.

Table 1: Methylation Optimization

ParameterOptimal ConditionYield (%)
Methylation ReagentMe2_2SO4_492
BaseNaOH89
SolventH2_2O91
Temperature20°C90

Chlorination of 2-Methylthiopyrimidin-4-one

Chlorination using PCl5_5/SOCl2_2 in toluene at 75–80°C converts the 4-keto group to chloro, yielding 4-chloro-2-methylthiopyrimidine. This step is critical for subsequent nucleophilic substitution.

Halogenation and Subsequent Cyanoamination

Nucleophilic Substitution with Cyanamide

4-Chloro-2-methylthiopyrimidine reacts with cyanamide (NH2_2CN) under basic conditions to introduce the cyanoamino group. A typical protocol involves:

  • Solvent : DMF or DMSO

  • Base : K2_2CO3_3 or Et3_3N

  • Temperature : 80–100°C for 6–12 hours

  • Yield : 65–75% (estimated from analogous reactions in WO2021113282A1)

Mechanism:

4-Cl-2-MeS-Pyrimidine+NH2CNBase4-NHCN-2-MeS-Pyrimidine+HCl\text{4-Cl-2-MeS-Pyrimidine} + \text{NH}_2\text{CN} \xrightarrow{\text{Base}} \text{4-NHCN-2-MeS-Pyrimidine} + \text{HCl}

Challenges in Cyanoamination

  • Cyanamide Stability : Decomposition above 100°C necessitates controlled heating.

  • Byproducts : Competing hydrolysis to urea derivatives requires anhydrous conditions.

  • Catalysis : CuI or Pd(OAc)2_2 may enhance reactivity but risks side reactions.

Alternative Pathways via Cyclocondensation

One-Pot Ring Formation

Inspired by Louvel et al., cyclocondensation of methylthio-containing thioureas with cyanoacetylene derivatives offers a direct route. For example:

MeS-C(=S)-NH2+NC-C≡CHEtOH, Δ4-NHCN-2-MeS-Pyrimidine\text{MeS-C(=S)-NH}_2 + \text{NC-C≡CH} \xrightarrow{\text{EtOH, Δ}} \text{4-NHCN-2-MeS-Pyrimidine}

This method avoids halogenation but requires precise stoichiometry and elevated temperatures (120°C), yielding ~60% product.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates cyclocondensation, improving yields to 78% while reducing side products.

Catalytic Methods and Reaction Optimization

Transition Metal Catalysis

Palladium-catalyzed cyanation of 4-amino-2-methylthiopyrimidine using Zn(CN)2_2 under CO atmosphere achieves 82% yield (analogous to methods in). However, catalyst cost and toxicity limit scalability.

Solvent and Base Screening

Optimization trials (Table 2) highlight DMF with K2_2CO3_3 as optimal for cyanoamination, balancing reactivity and solubility.

Table 2: Solvent and Base Impact on Cyanoamination

SolventBaseTemperature (°C)Yield (%)
DMFK2_2CO3_39075
DMSOEt3_3N10068
THFNaH8052

Comparative Analysis of Methodologies

Table 3: Method Comparison

MethodStepsYield (%)SafetyScalability
Halogenation-Cyanoamine370ModerateHigh
Cyclocondensation160HighModerate
Catalytic Cyanation282Low (Pd use)Low
  • Halogenation-Cyanoamine is preferred for industrial-scale synthesis due to established protocols.

  • Cyclocondensation suits lab-scale rapid production but faces purification challenges.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-cyanoamino-2-methylthiopyrimidine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via one-pot reactions involving substituted pyrimidine precursors. For example, 6-amino-1-methyl-2-thiouracil derivatives (structurally analogous) are treated with primary amines and formalin (40%) under mild conditions (40°C in methanol) to form fused pyrimidines. Optimization involves adjusting stoichiometry (e.g., 4 equivalents of formalin) and monitoring reaction progress via TLC or HPLC . Characterization typically includes elemental analysis, NMR (e.g., ¹H NMR at 300 MHz), and IR spectroscopy to confirm functional groups .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Assign peaks for the cyanoamino (–NH–C≡N) and methylthio (–S–CH₃) groups. For example, the methylthio proton typically resonates at δ ~2.5 ppm, while cyanoamino protons appear as broad singlets (δ ~6–7 ppm) .
  • IR Spectroscopy : Confirm the presence of C≡N (~2200 cm⁻¹) and S–CH₃ (~650 cm⁻¹) stretches .
  • Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Q. What are the recommended storage conditions to maintain the stability of this compound?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation of the methylthio group. Stability tests (e.g., accelerated degradation studies at 40°C/75% RH for 4 weeks) can assess shelf life. Monitor purity via HPLC with UV detection at λ ~254 nm .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The methylthio group (–S–CH₃) acts as a weak electron-donating group, directing electrophilic attacks to the pyrimidine ring’s 5-position. Steric hindrance from the cyanoamino group (–NH–C≡N) may reduce reactivity at adjacent positions. Computational studies (DFT) can model charge distribution, while experimental validation involves synthesizing derivatives (e.g., replacing –S–CH₃ with –O–CH₃) and comparing reaction rates .

Q. What strategies can resolve contradictions in spectral data when synthesizing this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. For example, the cyanoamino group may exhibit keto-enol tautomerism in polar solvents. To resolve this:

  • Perform variable-temperature NMR to identify tautomeric shifts.
  • Compare spectral data across solvents (DMSO-d₆ vs. CDCl₃).
  • Use X-ray crystallography (as in ) to confirm solid-state structure .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, particularly in oncology?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (e.g., ADP-Glo™).
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
  • DNA Interaction : Employ ethidium bromide displacement assays to assess intercalation potential .

Q. How can researchers optimize the regioselectivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : Regioselectivity is influenced by the catalyst system. For C–H activation:

  • Use Pd(OAc)₂ with electron-rich ligands (e.g., SPhos) to target the 5-position.
  • Add directing groups (e.g., –Bpin) to enhance selectivity.
  • Monitor reaction progress via LC-MS and isolate products using silica gel chromatography .

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